molecular formula C19H13BrN2O2 B11323166 6-bromo-3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide

6-bromo-3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11323166
M. Wt: 381.2 g/mol
InChI Key: SRDIHYXKMIDRAC-UHFFFAOYSA-N
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Description

6-bromo-3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a bromine atom, a quinoline moiety, and a benzofuran core makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an α-bromo ketone, under basic conditions.

    Quinoline Attachment: The quinoline moiety can be introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with the brominated benzofuran intermediate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine, such as quinolin-8-amine, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different substituents at the bromine position.

Scientific Research Applications

6-bromo-3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: Used as a probe to study biological pathways and molecular interactions.

    Chemical Biology: Employed in the design of chemical probes for target identification and validation.

    Pharmaceutical Development: Investigated for its potential to be developed into therapeutic drugs.

Mechanism of Action

The mechanism of action of 6-bromo-3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide is unique due to the combination of the bromine atom, quinoline moiety, and benzofuran core. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H13BrN2O2

Molecular Weight

381.2 g/mol

IUPAC Name

6-bromo-3-methyl-N-quinolin-8-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H13BrN2O2/c1-11-14-8-7-13(20)10-16(14)24-18(11)19(23)22-15-6-2-4-12-5-3-9-21-17(12)15/h2-10H,1H3,(H,22,23)

InChI Key

SRDIHYXKMIDRAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)Br)C(=O)NC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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